3,9-Dimethylxanthine

Vue d'ensemble

Description

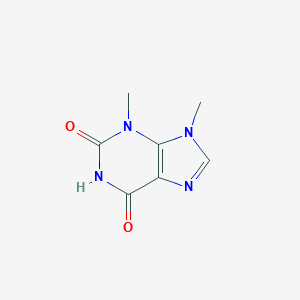

3,9-Dimethylxanthine, also known as 2,6-dihydroxy-3,9-dimethylpurine, is a xanthine derivative. It is a methylxanthine compound, structurally related to caffeine, theobromine, and theophylline. This compound is known for its biological activity, particularly its role as an activator of ryanodine receptors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,9-Dimethylxanthine can be synthesized through various chemical reactions. One method involves the reaction of 1-methyl-5-(methylamino)-imidazole-4-carboxamide with ethyl chloroformate in an acetate buffer (pH 5), followed by the reaction with aqueous sodium hydroxide . This method yields this compound with high purity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, ensuring that the compound meets the required standards for various applications.

Analyse Des Réactions Chimiques

Types of Reactions: 3,9-Dimethylxanthine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The electrochemical oxidation of this compound has been studied at stationary pyrolytic graphite electrodes in the pH range of 3.0 to 10.8.

Reduction and Substitution: Specific conditions and reagents for reduction and substitution reactions are less commonly reported but can involve typical reducing agents and nucleophiles.

Major Products: The major products formed from the oxidation of this compound include various oxidized derivatives, which are dependent on the pH and specific reaction conditions .

Applications De Recherche Scientifique

Biophysical Studies

DMX has been extensively studied for its effects on lipid membranes and ion channels. Its lipophilic nature allows it to alter the properties of lipid bilayers, impacting the transmembrane electrical potential. Research has demonstrated that DMX can reduce the boundary/dipole potential in lipid membranes, affecting ion channel functionality.

Experimental Findings:

- Method: Interactions between DMX and model lipid membranes were assessed using biophysical techniques.

- Results: DMX significantly modulated membrane properties, influencing ion channel behavior.

Medicinal Chemistry and Cancer Research

In medicinal chemistry, derivatives of DMX have been synthesized for their anti-proliferative effects on cancer cells. One notable derivative exhibited potent inhibition of cancerous cells with an IC50 value of 0.3 μM.

Case Study:

- Compound: A derivative of DMX (compound 20) was tested against various human cell lines.

- Outcome: Demonstrated significant anti-cancer activity, indicating potential therapeutic applications.

Calcium Signaling Mechanisms

DMX serves as an activator of ryanodine receptors (RyRs), which are critical for calcium signaling in muscle and neuronal cells. Its role in excitation-contraction coupling in muscle cells and neurotransmitter release in neurons has been well-documented .

Key Insights:

- Mechanism: Activation of RyRs enhances cellular excitability and neurotransmitter release.

- Significance: This property suggests potential therapeutic uses in conditions related to calcium signaling dysregulation.

Comparative Analysis with Other Methylxanthines

The following table compares 3,9-Dimethylxanthine with other methylxanthines regarding their structural characteristics and primary uses:

| Compound | Methyl Group Positions | Primary Uses |

|---|---|---|

| Caffeine | 1,3-Dimethyl | Stimulant; widely consumed in beverages |

| Theobromine | 3,7-Dimethyl | Found in chocolate; mild stimulant |

| Theophylline | 1,3-Dimethyl | Used in respiratory therapies |

| Paraxanthine | 1,7-Dimethyl | Metabolite of caffeine; stimulant |

| This compound | 3,9-Dimethyl | Potential anti-cancer agent; calcium signaling modulator |

Electrochemical Properties

The electrochemical behavior of DMX has been studied using stationary pyrolytic graphite electrodes across a pH range of 3.0 to 10.8. The oxidation process revealed a pH-dependent mechanism influenced by the electron-releasing methyl groups at positions 3 and 9 .

Findings:

- Oxidation Mechanism: A single four-electron transfer peak was observed during the electrochemical oxidation.

- Implications: Understanding this mechanism can aid in developing analytical techniques for studying xanthine derivatives.

Mécanisme D'action

The primary mechanism of action of 3,9-Dimethylxanthine involves the activation of ryanodine receptors (RY). These receptors are located in the sarcoplasmic and endoplasmic reticulum of muscle and neuronal cells. Activation of these receptors by this compound leads to the release of calcium ions, which play a critical role in muscle contraction and neurotransmitter release .

Comparaison Avec Des Composés Similaires

- Caffeine (1,3,7-trimethylxanthine)

- Theobromine (3,7-dimethylxanthine)

- Theophylline (1,3-dimethylxanthine)

Comparison:

- Caffeine: Known for its stimulant effects on the central nervous system, caffeine is more potent in terms of its psychoactive properties compared to 3,9-Dimethylxanthine .

- Theobromine: Primarily found in cacao, theobromine has milder stimulant effects and is used as a bronchodilator and vasodilator .

- Theophylline: Used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease, theophylline has a similar mechanism of action involving phosphodiesterase inhibition and adenosine receptor antagonism .

This compound is unique in its specific activation of ryanodine receptors, which distinguishes it from other methylxanthines that primarily act through adenosine receptor antagonism and phosphodiesterase inhibition.

Activité Biologique

3,9-Dimethylxanthine (DMX) is a xanthine derivative that has garnered attention in various fields of biological research due to its complex pharmacological profile. This article explores the biological activity of DMX, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by two methyl groups located at the 3 and 9 positions of the xanthine backbone. This structural configuration influences its interaction with biological systems, particularly its affinity for adenosine receptors and phosphodiesterase enzymes.

Adenosine Receptor Antagonism

DMX acts primarily as an adenosine receptor antagonist , similar to caffeine. By blocking adenosine receptors (specifically A1 and A2 subtypes), DMX can enhance alertness and reduce fatigue through increased neurotransmitter release in the central nervous system.

Phosphodiesterase Inhibition

Additionally, DMX functions as a phosphodiesterase inhibitor , which leads to elevated levels of cyclic adenosine monophosphate (cAMP). This increase in cAMP can have various downstream effects, including smooth muscle relaxation and bronchial dilation.

Ryanodine Receptor Activation

Research indicates that DMX may also activate ryanodine receptors , which are critical for calcium signaling in muscle and neuronal cells. This activation promotes excitation-contraction coupling in muscle cells and enhances neuronal excitability .

Biological Effects

The biological effects of DMX are broad, impacting several physiological processes:

- Central Nervous System Stimulation : By antagonizing adenosine receptors, DMX enhances cognitive function and physical performance.

- Bronchodilation : As a phosphodiesterase inhibitor, it relaxes bronchial smooth muscles, making it useful in respiratory conditions.

- Calcium Signaling Modulation : By activating ryanodine receptors, DMX influences intracellular calcium levels, affecting muscle contraction and neurotransmitter release .

Table 1: Summary of Biological Activities of this compound

| Activity | Mechanism | Effect |

|---|---|---|

| Adenosine Receptor Antagonism | Blocks A1/A2 receptors | Increased alertness |

| Phosphodiesterase Inhibition | Inhibits PDEs | Elevated cAMP levels |

| Ryanodine Receptor Activation | Activates calcium channels | Enhanced muscle contraction |

| Lipid Membrane Interaction | Alters membrane properties | Modulation of ion channels |

Case Studies

-

Anti-Proliferative Activity

Recent studies synthesized derivatives of DMX to evaluate their anti-proliferative effects on cancer cell lines. One derivative demonstrated an IC50 value of 0.3 μM against cancer cells, indicating significant potential for therapeutic applications in oncology. -

Electrochemical Studies

The electrochemical behavior of DMX has been studied using stationary pyrolytic graphite electrodes across a pH range of 3.0–10.8. These studies revealed that DMX can modulate the dipole potential of lipid membranes, influencing ion channel functionality .

Pharmacokinetics

DMX is extensively metabolized by the liver, with less than 2% excreted unchanged in urine. Its pharmacokinetic profile suggests efficient absorption and distribution throughout body fluids, enabling its various biological activities.

Propriétés

IUPAC Name |

3,9-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-10-3-8-4-5(12)9-7(13)11(2)6(4)10/h3H,1-2H3,(H,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOWZFHIJSYJIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166410 | |

| Record name | 3,9-Dihydro-3,9-dimethyl-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15837-08-8 | |

| Record name | 3,9-Dimethylxanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15837-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,9-Dimethylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015837088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,9-Dihydro-3,9-dimethyl-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,9-dihydro-3,9-dimethyl-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of 3,9-dimethylxanthine and how does it relate to its classification as a purine derivative?

A: this compound is a purine derivative, meaning its core structure consists of a pyrimidine ring fused to an imidazole ring. As the name suggests, it has two methyl groups attached to the purine core at positions 3 and 9. []

Q2: How does the presence of methyl groups at positions 3 and 9 in this compound influence its chemical reactivity compared to unsubstituted xanthine?

A: The methyl groups in this compound, being electron-donating groups, significantly influence its reactivity. For instance, they impact the electrochemical oxidation mechanism compared to unsubstituted xanthine. [] In reactions with nucleophiles, the methyl groups can hinder or alter the reaction pathway. For example, while 8-bromoxanthine readily undergoes nucleophilic substitution with amines, the corresponding reactions with 8-bromo-3,9-dimethylxanthine require harsher conditions and can lead to rearrangements. []

Q3: How do the tautomeric forms of this compound compare to those of other methylated xanthines?

A: NMR studies indicate that in aqueous solution, this compound predominantly exists in a tautomeric form where the N(7) hydrogen is present. This contrasts with xanthines possessing an unsubstituted imidazole ring, which primarily exist as the N(7)H tautomers. Additionally, the steric hindrance from the two methyl groups in this compound leads to a downfield shift of both methyl signals in NMR spectra. []

Q4: Can this compound bind to polyadenylic acid (poly(A)) like some other xanthine derivatives?

A: Unlike some other xanthine derivatives like 3-methylxanthine, this compound does not exhibit significant interaction with poly(A). This suggests that the specific position of methyl groups on the xanthine ring plays a crucial role in determining binding affinity with polynucleotides. []

Q5: What synthetic routes are available for the preparation of this compound and its derivatives?

A: this compound and its derivatives can be synthesized through various routes. One approach involves using 1-methyl-6-chlorouracil as a starting material, followed by a series of nucleophilic reactions, nitrosation, reduction, formylation, and finally, dehydrocyclization. [, ] Another method involves the dehydrocyclization of 5-arylamido-1-methyl-6-methylaminouracils. []

Q6: Are there any reported biological activities associated with this compound?

A: While this compound itself hasn't been extensively studied for its biological activities, research indicates that it can enhance the effects of forskolin, an activator of adenylyl cyclase, in glucose-stimulated beta cells. This suggests a potential role in modulating intracellular signaling pathways. []

Q7: What analytical techniques are typically employed for the characterization and quantification of this compound?

A: NMR spectroscopy plays a crucial role in identifying and characterizing this compound, especially in differentiating it from other methylated xanthine derivatives. [] Additionally, techniques like UV spectroscopy are helpful in studying its ionization processes. [] Electrochemical methods, particularly those involving pyrolytic graphite electrodes, are valuable for investigating the oxidation behavior of this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.